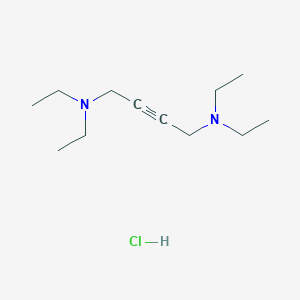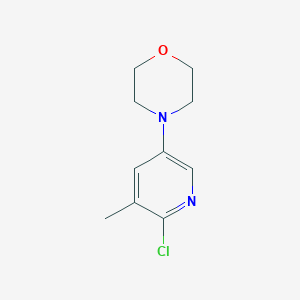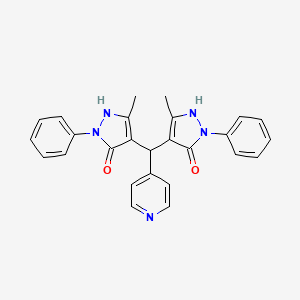
4,4'-(Pyridin-4-ylmethylene)bis(3-methyl-1-phenyl-1h-pyrazol-5-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(4-Pyridinylmethylene)bis[3-methyl-1-phenyl-1H-pyrazol-5-ol] is a compound belonging to the class of pyrazoles, which are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. Pyrazoles and their derivatives are known for their diverse biological activities and have been used in various pharmaceutical applications .
Preparation Methods
The synthesis of 4,4’-(4-Pyridinylmethylene)bis[3-methyl-1-phenyl-1H-pyrazol-5-ol] typically involves a three-component reaction. This reaction includes 3-methyl-1-phenyl-5-pyrazolone, various benzaldehydes, and a catalyst such as sodium acetate. The reaction is carried out at room temperature in the presence of ethanol as a solvent . Another method involves the use of a magnetically separable nanocatalyst for the solvent-free preparation of the compound, which offers high yields and short reaction times .
Chemical Reactions Analysis
4,4’-(4-Pyridinylmethylene)bis[3-methyl-1-phenyl-1H-pyrazol-5-ol] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring. Common reagents used in these reactions include sodium acetate, ethanol, and various catalysts
Scientific Research Applications
4,4’-(4-Pyridinylmethylene)bis[3-methyl-1-phenyl-1H-pyrazol-5-ol] has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’-(4-Pyridinylmethylene)bis[3-methyl-1-phenyl-1H-pyrazol-5-ol] involves its interaction with molecular targets such as proteins and enzymes. The compound has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . This dual action makes it a promising candidate for anticancer therapies.
Comparison with Similar Compounds
Similar compounds to 4,4’-(4-Pyridinylmethylene)bis[3-methyl-1-phenyl-1H-pyrazol-5-ol] include other pyrazole derivatives such as:
4,4’-(Arylmethylene)bis[3-methyl-1-phenyl-1H-pyrazol-5-ol]: Known for its antioxidant and anticancer activities.
Bis(pyrazolyl)methanes: Used in various pharmaceutical and agrochemical applications.
1,3,5-Tris(pyrazolyl)benzenes: Employed as ligands in coordination chemistry. The uniqueness of 4,4’-(4-Pyridinylmethylene)bis[3-methyl-1-phenyl-1H-pyrazol-5-ol] lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
313273-21-1 |
|---|---|
Molecular Formula |
C26H23N5O2 |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-pyridin-4-ylmethyl]-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C26H23N5O2/c1-17-22(25(32)30(28-17)20-9-5-3-6-10-20)24(19-13-15-27-16-14-19)23-18(2)29-31(26(23)33)21-11-7-4-8-12-21/h3-16,24,28-29H,1-2H3 |
InChI Key |
MHPQWUVQRWENOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=NC=C3)C4=C(NN(C4=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


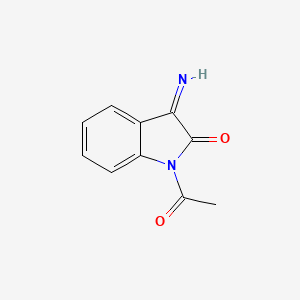


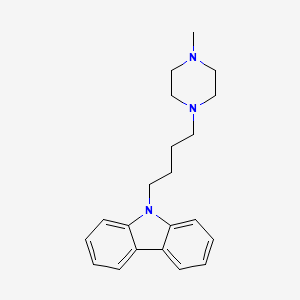
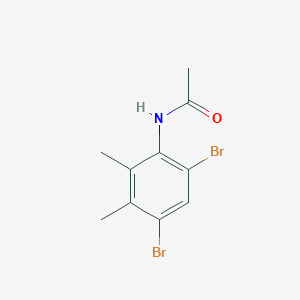
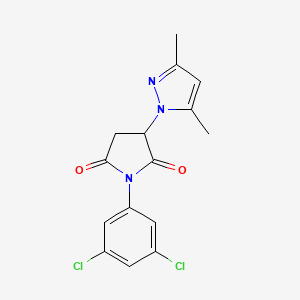
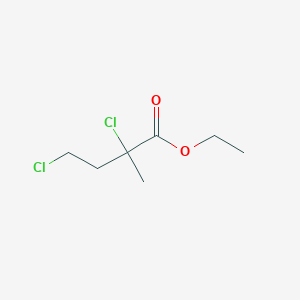

![2,2-Di-tert-butyl-4,4,6,6-tetramethyl-1-thiaspiro[2.3]hexane](/img/structure/B14136994.png)
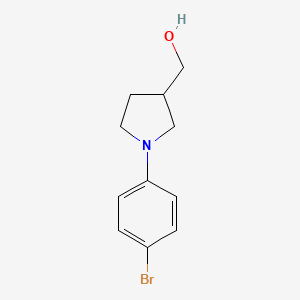
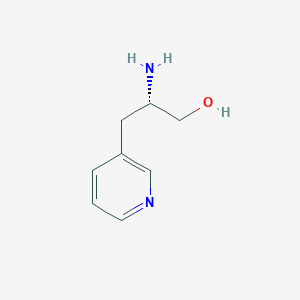
![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B14137000.png)
